molecular formula C12H16O5 B8315802 5-Hydroxy-1,3-adamantanedicarboxylic acid

5-Hydroxy-1,3-adamantanedicarboxylic acid

Cat. No. B8315802
M. Wt: 240.25 g/mol
InChI Key: PZGMISPWPRXBRZ-UHFFFAOYSA-N
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Patent
US06344590B1

Procedure details

To 900 ml of toulene were added 300 mmol of the obtained 5-hydroxy-1,3-adamantanedicarboxylic acid, 900 mmol of n-butanol and 30 mmol of sulfuric acid, and the resultant mixture was stirred under reflux of toluene for 5 hours. The reaction mixture was concentrated and subjected to column chromatogrpahy on a silica gel to give di-n-butyl 5-hydroxy-1,3-adamantanedicarboxylate in yield of 85.5% at a conversion rate from 5-hydroxy-1,3-adamantanedicarboxylic acid of 95%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
900 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:11][C:6]3([C:12]([OH:14])=[O:13])[CH2:7][CH:8]([CH2:10][C:4]([C:15]([OH:17])=[O:16])([CH2:5]3)[CH2:3]1)[CH2:9]2.[CH2:18](O)[CH2:19][CH2:20][CH3:21].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[OH:1][C:2]12[CH2:3][C:4]3([C:15]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])=[O:16])[CH2:10][CH:8]([CH2:7][C:6]([C:12]([O:14][CH2:9][CH2:2][CH2:3][CH3:4])=[O:13])([CH2:5]3)[CH2:11]1)[CH2:9]2.[OH:1][C:2]12[CH2:3][C:4]3([C:15]([OH:17])=[O:16])[CH2:10][CH:8]([CH2:7][C:6]([C:12]([OH:14])=[O:13])([CH2:5]3)[CH2:11]1)[CH2:9]2

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O
Name
Quantity
900 mmol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
30 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C(=O)OCCCC)C(=O)OCCCC
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)(C2)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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